1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
Description
The compound 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone features a piperidine core linked to a 4,5-dihydrothiazole ring via a thioether bridge and a 3,4-dimethoxyphenyl-ethanone moiety. Below, we compare this compound with structurally related analogues, focusing on synthesis, pharmacological properties, and physicochemical characteristics.
Properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-23-16-4-3-15(11-17(16)24-2)12-18(22)21-8-5-14(6-9-21)13-26-19-20-7-10-25-19/h3-4,11,14H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAONYSMEPIUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NCCS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a thiazole moiety, and a methoxyphenyl group, which contribute to its unique chemical properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.6 g/mol. The structural components include:
- Piperidine Ring : Often associated with neuroactive properties.
- Thiazole Moiety : Known for antibacterial and antifungal activities.
- Methoxyphenyl Group : May enhance lipophilicity and biological interactions.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors. Compounds containing thiazole and piperidine structures often modulate signaling pathways or inhibit enzyme activity, which could explain the observed biological effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The thiazole ring in this compound is likely responsible for such activity due to its established pharmacological profile.
Neuroactive Properties
The piperidine component suggests potential neuroactive effects. Compounds derived from piperidine are often investigated for their ability to affect neurotransmitter systems, which could lead to applications in treating neurological disorders.
Study on Antimicrobial Efficacy
A study conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting the compound's potential as an antimicrobial agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
Neuropharmacological Studies
In neuropharmacological assessments, derivatives of piperidine have shown promise in modulating neurotransmitter levels in animal models. Specifically, compounds structurally related to the target compound have been reported to enhance dopamine receptor activity, suggesting potential applications in treating conditions like depression and anxiety.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Heterocyclic Systems
- Target Compound: Contains a 4,5-dihydrothiazole ring (a partially saturated thiazole) connected to piperidine via a thioether (-S-CH2-) group. The ethanone group is substituted with a 3,4-dimethoxyphenyl ring.
- Tetrazole Analogues: Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the dihydrothiazole with a tetrazole ring. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity but lack sulfur’s redox activity.
- Triazole Derivatives: Examples like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature triazole-thioether linkages and fluorinated aryl groups, enhancing electronegativity and solubility.
Table 1: Structural Features of Analogues
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Target Compound : The dihydrothiazole and thioether groups may enhance binding to cysteine proteases or metalloenzymes. The 3,4-dimethoxyphenyl group could improve lipophilicity and membrane permeability.
- Tetrazole Analogues : Tetrazoles often mimic carboxylates, making them suitable for angiotensin II receptor antagonists (e.g., losartan analogues) .
- Pyrazole Derivatives : The 4-hydroxyphenyl group () may confer antioxidant or estrogen receptor affinity.
Physicochemical Comparison
- Lipophilicity : The target compound’s 3,4-dimethoxy groups increase logP compared to 4-hydroxyphenyl () but reduce acidity.
- Solubility : Sulfonyl () and hydroxyl () groups enhance aqueous solubility relative to methoxy substituents.
- Metabolic Stability : Thioethers (target compound) are less prone to oxidation than sulfides, while tetrazoles () resist metabolic degradation.
Table 3: Property Comparison
| Property | Target Compound | Tetrazole Analogues | Triazole Derivatives | Pyrazole Derivatives |
|---|---|---|---|---|
| logP (Predicted) | ~3.5 | ~2.8 | ~2.2 | ~2.5 |
| Water Solubility | Low | Moderate | High | Moderate |
| Metabolic Stability | High | Very High | Moderate | Moderate |
Q & A
Q. What are the critical parameters to optimize during the synthesis of this compound to ensure high yield and purity?
- Answer : Key parameters include:
- Temperature control : Reactions involving thioether linkages (e.g., coupling dihydrothiazole-thiol to piperidine) often require precise thermal regulation (60–80°C) to avoid side reactions .
- Catalyst selection : Use of bases like triethylamine or K2CO3 to facilitate nucleophilic substitution during thioether formation .
- Purification methods : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/DMF) are effective for isolating the final product .
- Monitoring via TLC ensures intermediate formation, while HPLC (>95% purity threshold) confirms batch consistency .
Q. Which analytical techniques are essential for confirming structural integrity during synthesis?
- Answer :
- NMR spectroscopy : <sup>1</sup>H NMR identifies proton environments (e.g., dimethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidine CH2 at δ 2.5–3.5 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O) at ~200 ppm and thioether (C-S) at ~40 ppm .
- IR spectroscopy : Peaks at 1650–1700 cm<sup>-1</sup> (ketone C=O) and 2500–2600 cm<sup>-1</sup> (S-H in intermediates) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]<sup>+</sup> expected for C20H25N2O3S2 ~417.12) .
Q. How can researchers design initial biological activity screens for this compound?
- Answer :
- Target selection : Prioritize kinases or GPCRs due to the piperidine-thiazole scaffold’s historical affinity for these targets .
- Assay types :
- In vitro enzyme inhibition (e.g., fluorescence-based assays for IC50 determination).
- Antimicrobial screening via broth microdilution (MIC against S. aureus, E. coli) .
- Positive controls : Compare with structurally similar compounds (e.g., thiadiazole derivatives with known IC50 values) .
Advanced Research Questions
Q. How can contradictions in NMR or MS data be resolved during structural elucidation?
- Answer :
- Stereochemical ambiguity : Use 2D NMR (COSY, NOESY) to assign spatial proximity of piperidine and dihydrothiazole groups .
- Tautomerism : Dynamic NMR or variable-temperature studies differentiate between thione/thiol tautomers in the dihydrothiazole ring .
- Isotopic labeling : Introduce <sup>34</sup>S to track sulfur incorporation during thioether formation, clarifying MS fragmentation patterns .
Q. What mechanistic insights guide the optimization of thioether bond formation in this compound?
- Answer :
- Reaction pathway : The thiol group of 4,5-dihydrothiazole attacks a bromomethyl-piperidine intermediate via SN2, requiring polar aprotic solvents (DMF, DMSO) and anhydrous conditions .
- Computational modeling : DFT studies predict transition-state energies, optimizing leaving groups (e.g., bromide vs. mesylate) for faster kinetics .
- Side-reaction mitigation : Add antioxidants (e.g., BHT) to prevent thiol oxidation to disulfides .
Q. How can researchers investigate the compound’s pharmacokinetic (PK) properties preclinically?
- Answer :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4). The dimethoxyphenyl group may enhance lipid solubility, requiring logP calculation (e.g., cLogP ~2.8) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and track parent compound depletion via LC-MS/MS. Piperidine N-oxidation is a likely metabolic hotspot .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction; >90% binding suggests dose adjustment may be needed .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data across different assay platforms?
- Answer :
- Assay validation : Cross-verify using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Buffer interference : Test if DMSO (common solvent) inhibits targets at concentrations >0.1% .
- Structural analogs : Compare with compounds like 2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone , which shares a thioether-piperidine core, to identify scaffold-specific artifacts .
Methodological Tables
Q. Table 1. Key Spectral Benchmarks for Structural Confirmation
| Technique | Critical Peaks/Data | Reference |
|---|---|---|
| <sup>1</sup>H NMR | δ 3.8–4.0 ppm (OCH3), δ 4.2–4.5 ppm (SCH2) | |
| <sup>13</sup>C NMR | δ 55.2 ppm (OCH3), δ 198.5 ppm (C=O) | |
| HRMS | [M+H]<sup>+</sup> = 417.12 (calculated) |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >80°C increases decomposition |
| Solvent | DMF or DMSO | Polar aprotic enhances SN2 |
| Catalyst | Triethylamine (2 eq.) | Neutralizes HBr byproduct |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
